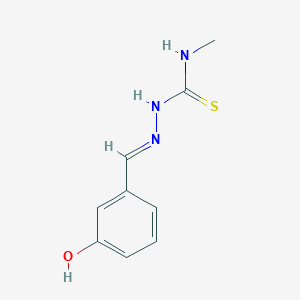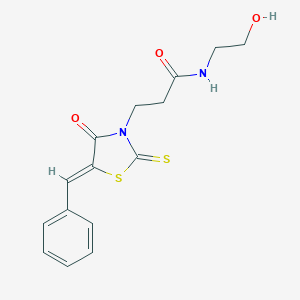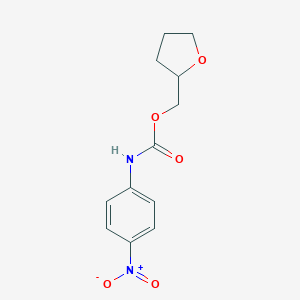
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a synthetic derivative of benzamide, which has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. The compound may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are dependent on the specific application. In antibacterial and antifungal studies, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In antitumor studies, the compound has been shown to induce cell death in cancer cells. In fluorescent probe studies, the compound has been shown to selectively detect metal ions in biological systems. The compound has also been shown to induce phototoxicity in cancer cells in photodynamic therapy studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for lab experiments include its synthetic accessibility, its potential for multiple applications, and its ability to selectively target cellular components. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods.
3. Investigation of the compound's potential use in other applications, such as imaging and sensing.
4. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the compound's potential use in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic derivative of benzamide that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including antibacterial, antifungal, and antitumor activities, as well as fluorescent probe and photodynamic therapy studies. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Nombre del producto |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
|---|---|
Fórmula molecular |
C15H10N4O4 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4/c20-15(11-7-4-8-12(9-11)19(21)22)16-14-13(17-23-18-14)10-5-2-1-3-6-10/h1-9H,(H,16,18,20) |
Clave InChI |
QRDXACKSZMYOAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)